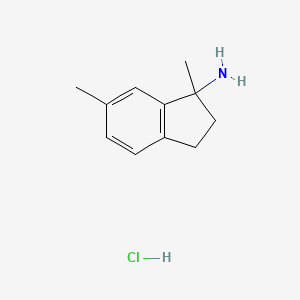

1,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Beschreibung

1,6-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a bicyclic amine derivative with a partially saturated indenyl core substituted with methyl groups at the 1- and 6-positions. This compound is structurally related to other dihydroindenyl amines, which are widely studied as intermediates in organic synthesis, pharmaceutical development, and materials science .

Eigenschaften

Molekularformel |

C11H16ClN |

|---|---|

Molekulargewicht |

197.70 g/mol |

IUPAC-Name |

1,6-dimethyl-2,3-dihydroinden-1-amine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c1-8-3-4-9-5-6-11(2,12)10(9)7-8;/h3-4,7H,5-6,12H2,1-2H3;1H |

InChI-Schlüssel |

SMFZNKCALYSXGB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(CCC2(C)N)C=C1.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves organic synthesis reactions. One common method includes the reduction of 1,6-dimethyl-2,3-dihydro-1H-inden-1-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

1,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of more saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of more saturated amines.

Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

1,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent placement and functional groups, significantly impacting their chemical and biological properties:

Physicochemical and Spectroscopic Properties

- NMR shifts : Methyl groups at the 1- and 6-positions (as in the target compound) are expected to upfield-shift adjacent protons (cf. 13C-NMR δ 47.45 for CH2 in related indenyl amines ).

- Mass spectrometry : HRMS data for analogs (e.g., m/z 223.1225 for C15H15N2 ) suggest reliable characterization protocols apply to the target compound.

- Solubility : Methyl substituents likely reduce polarity compared to methoxy or ethyl analogs, affecting solubility in polar solvents .

Research and Industrial Relevance

- Drug discovery : Analogous compounds serve as scaffolds for bronchodilators (e.g., indacaterol precursors ) and antiviral agents .

- Materials science : Dihydroindenyl amines are precursors for conductive polymers and ligands in catalysis .

- Sustainability : Greener synthesis methods (e.g., solvent-free Friedel-Crafts reactions ) align with industrial demands for eco-friendly processes.

Biologische Aktivität

1,6-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, also known as (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, is a chiral amine compound with significant relevance in medicinal chemistry and biological studies. Its unique stereochemistry and structural properties allow it to interact with various biological targets, including enzymes and receptors. This article will detail its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H16ClN |

| Molecular Weight | 197.70 g/mol |

| IUPAC Name | (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine; hydrochloride |

| InChI | InChI=1S/C11H15N.ClH/c1-7-3-4-9-6-8(2)11(12)10(9)5-7;/h3-5,8,11H,6,12H2,1-2H3;1H/t8-,11+;/m1./s1 |

| Isomeric SMILES | C[C@@H]1CC2=C([C@H]1N)C=C(C=C2)C.Cl |

The biological activity of 1,6-dimethyl-2,3-dihydro-1H-indene-1-amine hydrochloride primarily involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist , modulating the activity of receptors and enzymes associated with various biochemical pathways. The chiral nature of the compound allows it to fit into active sites of these targets effectively.

Neurotransmitter Studies

Research indicates that this compound is utilized in studies involving neurotransmitter analogs. For instance, it has been shown to influence the binding affinity of neurotransmitters at specific receptors. This property is particularly relevant in the context of neurological disorders where modulation of neurotransmitter systems is crucial.

Enzyme Interaction Studies

Studies have demonstrated that 1,6-dimethyl-2,3-dihydro-1H-indene-1-amine hydrochloride interacts with various enzymes. For example:

| Enzyme Type | Interaction Type | Effect |

|---|---|---|

| Monoamine Oxidase | Inhibition | Increased levels of neurotransmitters |

| Acetylcholinesterase | Competitive inhibition | Enhanced cholinergic signaling |

These interactions suggest potential therapeutic applications in treating conditions such as depression and Alzheimer's disease .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

Case Study 1: Neuroprotective Effects

In a study involving animal models of neurodegeneration, administration of 1,6-dimethyl-2,3-dihydro-1H-indene-1-amine hydrochloride resulted in significant neuroprotective effects. The compound was found to reduce oxidative stress markers and improve cognitive function metrics.

Case Study 2: Antidepressant Activity

Another study evaluated the antidepressant-like effects of the compound in mice subjected to stress-induced behaviors. Results indicated that treatment with this amine significantly reduced depressive-like symptoms compared to control groups .

Applications in Medicinal Chemistry

The compound serves as an intermediate in synthesizing pharmaceutical agents aimed at treating neurological disorders. Its ability to modulate receptor activity makes it a valuable building block for developing new therapeutic agents targeting specific pathways involved in disease processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.